N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Antiviral Applications
Research indicates that sulfonamide derivatives, including those related to the structure of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, have been investigated for their potential antimalarial and antiviral (specifically against COVID-19) applications. A study by Fahim and Ismael (2021) highlights the synthesis and evaluation of sulfonamides for antimalarial activity, which exhibited promising results with low cytotoxicity and significant in vitro activity. Additionally, their molecular docking study suggested that these compounds could bind effectively to key proteins associated with malaria and COVID-19, indicating potential therapeutic applications (Fahim & Ismael, 2021).
Anticancer Properties
Sulfonamides incorporating the 1,4-benzodioxane moiety have been synthesized and screened for their anticancer properties. Yılmaz et al. (2015) reported the synthesis of indapamide derivatives showing proapoptotic activity in melanoma cell lines, indicating the potential of these compounds as anticancer agents. The study demonstrates that specific derivatives can inhibit cancer cell growth, further underscoring the potential therapeutic benefits of sulfonamide derivatives in cancer treatment (Yılmaz et al., 2015).
Enzyme Inhibition
The synthesis of new sulfonamides with benzodioxane and acetamide moieties has been explored for their enzyme inhibitory activity. Abbasi et al. (2019) synthesized compounds that showed significant inhibitory activity against α-glucosidase and acetylcholinesterase, suggesting potential applications in treating diseases related to enzyme dysfunction, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).
Antimicrobial and Antifungal Activities
Research on sulfonamide derivatives has also uncovered their antimicrobial and antifungal capabilities. For instance, compounds synthesized by integrating the benzodioxane moiety exhibited potent antibacterial activity against various Gram-negative and Gram-positive strains, as well as antifungal activity against Candida albicans. This indicates the potential use of such compounds in developing new antimicrobial and antifungal therapies (Sych et al., 2019).
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-2-29(24,25)15-5-3-4-14(10-15)19(23)22-20-21-16(12-28-20)13-6-7-17-18(11-13)27-9-8-26-17/h3-7,10-12H,2,8-9H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBXZXMLAZFJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.